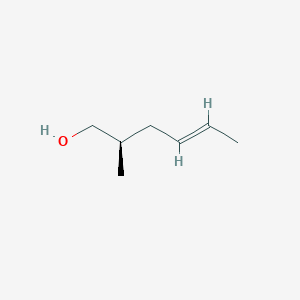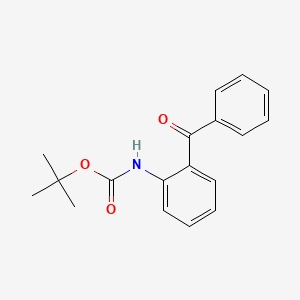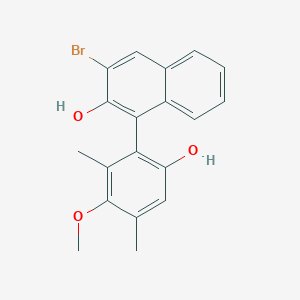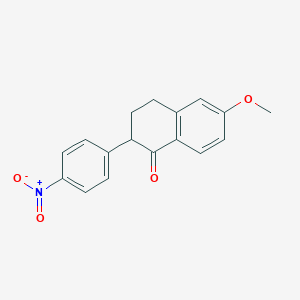
4-Chloro-2-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodobenzenesulfonamide is an organosulfur compound with the molecular formula C6H5ClINO2S. This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a sulfonamide group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodobenzenesulfonamide typically involves the iodination of 4-chlorobenzenesulfonamide. One common method includes the reaction of 4-chlorobenzenesulfonamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, sulfonation, and iodination steps, each optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include 4-chloro-2-aminobenzenesulfonamide, 4-chloro-2-thiobenzenesulfonamide, and 4-chloro-2-cyanobenzenesulfonamide.
Oxidation: The major product is 4-chloro-2-iodobenzenesulfonic acid.
Reduction: The major product is 4-chloro-2-iodobenzenesulfinamide.
Scientific Research Applications
4-Chloro-2-iodobenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activities by mimicking the structure of natural substrates. The chlorine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to target proteins. These interactions can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-bromobenzenesulfonamide
- 4-Chloro-2-fluorobenzenesulfonamide
- 4-Chloro-2-nitrobenzenesulfonamide
Uniqueness
4-Chloro-2-iodobenzenesulfonamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and binding properties. The iodine atom, in particular, enhances the compound’s ability to participate in coupling reactions and form stable complexes with target molecules. This makes it a valuable tool in synthetic chemistry and biomedical research.
Properties
Molecular Formula |
C6H5ClINO2S |
|---|---|
Molecular Weight |
317.53 g/mol |
IUPAC Name |
4-chloro-2-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
InChI Key |
MCXAZSORAIXWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![4-Ethyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12087616.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)



amine](/img/structure/B12087637.png)




![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)
